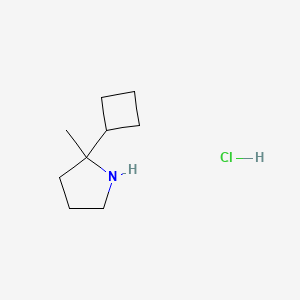
2-Cyclobutyl-2-methylpyrrolidine;hydrochloride
カタログ番号:
B2577622
CAS番号:
1889176-54-8
分子量:
175.7
InChIキー:
GSHQCUWXWVJZIJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-2-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1889176-54-8 . It has a molecular weight of 175.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclobutyl-2-methylpyrrolidine hydrochloride . The InChI code for the compound is1S/C9H17N.ClH/c1-9(6-3-7-10-9)8-4-2-5-8;/h8,10H,2-7H2,1H3;1H . Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .科学的研究の応用
Scientific Research Applications of 2-Cyclobutyl-2-methylpyrrolidine Hydrochloride
Asymmetric Synthesis in HCV Polymerase Inhibition
- 2-Cyclobutyl-2-methylpyrrolidine hydrochloride plays a crucial role in the asymmetric synthesis of N-acylpyrrolidine, a compound significant for inhibiting HCV polymerase. A study described a practical multi-kilogram scale synthesis of this compound, utilizing a [3+2] cycloaddition catalyzed by a silver acetate and cinchona alkaloid complex. This method efficiently constructs three stereocenters with high diastereomeric and enantiomeric control (Agbodjan et al., 2008).
Synthesis of Functional Derivatives and Ligands
- Functional derivatives of azetidines, including 2-cyclobutyl-2-methylpyrrolidine hydrochloride, are synthesized for various applications. These derivatives, such as methyl 1-tosylazetidine-2-carboxylate, find use in the development of ligands and other chemical entities. An example is the synthesis of radioactive labelled raclopride, a dopamine-D2 receptor ligand, from 2-aminomethyl-1-ethylpyrrolidine derivatives (Chen et al., 1967).
Development of Antagonists and Agonists in Pharmacology
- Research on 2-cyclobutyl-2-methylpyrrolidine hydrochloride contributes to the development of various pharmacological compounds, including antagonists and agonists. For instance, 4-substituted-2-methylpyrrolo[2,3-d]pyrimidines, structurally related to 2-cyclobutyl-2-methylpyrrolidine, were tested for cytokinin-agonistic and antagonistic activities, demonstrating its potential in plant physiology and pharmaceutical applications (Iwamura et al., 1979).
Organocatalysis in Chemical Synthesis
- The compound plays a role in organocatalysis, specifically in asymmetric Michael additions of ketones to nitroalkenes. This process is part of a broader application in chemical synthesis, where 2-cyclobutyl-2-methylpyrrolidine derivatives act as catalysts to produce homochiral compounds (Ruiz-Olalla et al., 2015).
Modeling Hydrophobic Interactions in Proteins
- Compounds like N-cyclohexyl-2-pyrrolidone, related to 2-cyclobutyl-2-methylpyrrolidine hydrochloride, serve as models for studying hydrophobic interactions in proteins. This research contributes significantly to our understanding of protein structure and stability (Lawson et al., 1984).
Applications in Gold-Catalyzed Reactions
- Gold(I)-catalyzed enantioselective hydroamination reactions utilize derivatives of 2-cyclobutyl-2-methylpyrrolidine hydrochloride. These reactions are crucial in synthesizing various organic compounds, demonstrating the versatility of this chemical in catalysis (Zhang et al., 2007).
Safety and Hazards
特性
IUPAC Name |
2-cyclobutyl-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(6-3-7-10-9)8-4-2-5-8;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQCUWXWVJZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphen...
Cat. No.: B2577539
CAS No.: 2094008-85-0
3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide
Cat. No.: B2577540
CAS No.: 1913146-19-6
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide
Cat. No.: B2577541
CAS No.: 477503-74-5
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylme...
Cat. No.: B2577542
CAS No.: 2034405-11-1
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2577539.png)
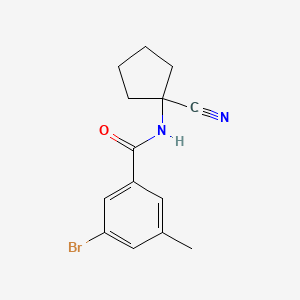
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2577541.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide](/img/structure/B2577542.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2577543.png)
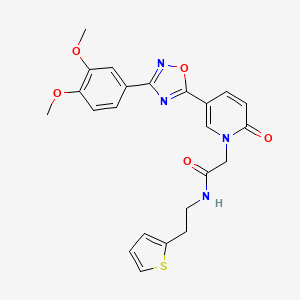
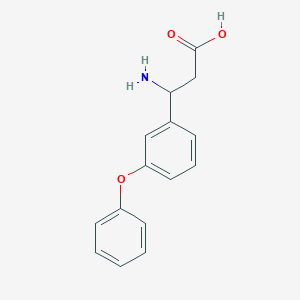
![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)
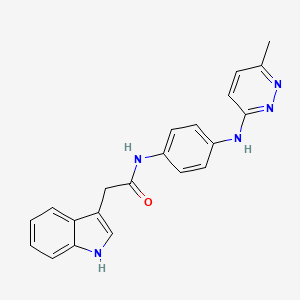
![N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2577557.png)
![2,6-dichloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2577558.png)
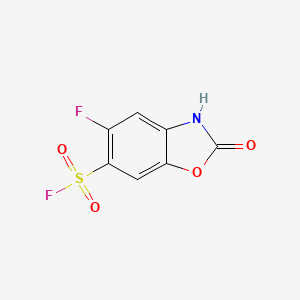
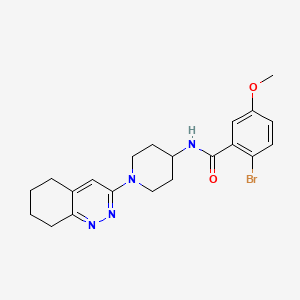
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)
